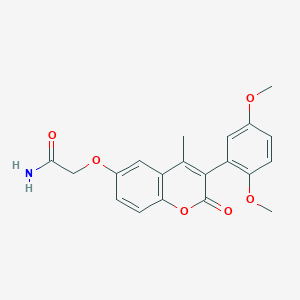

2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide

Description

2-((3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide is a synthetic coumarin derivative with an acetamide side chain. The core structure consists of a 4-methyl-2-oxo-2H-chromen (coumarin) scaffold substituted at the 3-position with a 2,5-dimethoxyphenyl group and at the 6-position with an oxyacetamide moiety.

Properties

IUPAC Name |

2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-11-14-9-13(26-10-18(21)22)5-7-17(14)27-20(23)19(11)15-8-12(24-2)4-6-16(15)25-3/h4-9H,10H2,1-3H3,(H2,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVIWGUHYQVATP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)N)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide is a derivative of chromone, a class of compounds noted for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a chromone core substituted with a dimethoxyphenyl group and an acetamide moiety, which may influence its biological interactions.

Anticancer Properties

Research has indicated that chromone derivatives exhibit significant anticancer properties. For instance, the compound has been studied for its ability to inhibit cancer cell proliferation. A notable study demonstrated that similar chromone derivatives showed IC50 values in the micromolar range against various cancer cell lines, indicating potent cytotoxicity.

Table 1: Anticancer Activity of Related Chromone Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Methyl-2-oxo-2H-chromen-7-yl | HeLa | 4.5 | |

| 3-(2,5-Dimethoxyphenyl)-4-methyl | MCF7 | 5.0 | |

| 2-Oxo-2H-chromen-7-yl benzoate | A549 | 3.8 |

Enzyme Inhibition

The compound's mechanism of action may also involve the inhibition of specific enzymes. For example, some related compounds have been identified as effective inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The binding affinity and interaction dynamics with AChE have been explored through molecular docking studies.

Table 2: Enzyme Inhibition Studies

| Compound Name | Enzyme Target | IC50 (µM) | Binding Mode |

|---|---|---|---|

| 4-Hydroxycoumarin | Acetylcholinesterase | 2.7 | Competitive Inhibition |

| 3-(Benzo[d]thiazole) phenol | Acetylcholinesterase | 1.9 | Non-competitive |

| 2-Oxo-2H-chromen derivatives | Various Enzymes | Varies | Mixed Mode |

Case Studies

In a recent study focusing on the synthesis and biological evaluation of chromone derivatives, researchers synthesized several compounds based on the chromone framework and evaluated their biological activities in vitro. The results indicated that modifications at specific positions significantly enhanced anticancer activity and enzyme inhibition.

Case Study: Synthesis and Evaluation

A series of derivatives were synthesized through multi-step reactions involving condensation and acylation techniques. The biological evaluation revealed that certain modifications led to improved potency against cancer cell lines and increased inhibition of AChE.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of coumarin-acetamide hybrids. Key structural analogues include:

Key Differences and Trends

Substituent Effects on Bioactivity: The 2,5-dimethoxyphenyl group in the target compound is associated with increased electron-donating capacity compared to halogenated (e.g., chloro in ) or alkyl-substituted analogues. This may enhance photostability and π-π stacking interactions in biological systems . Acetamide vs. Cyano/Sulfonamide Groups: The acetamide moiety in the target compound improves water solubility relative to cyano- or sulfonamide-containing derivatives (e.g., ), which are more lipophilic and prone to aggregation .

Synthetic Accessibility :

- The target compound’s synthesis likely follows a route similar to , involving oxyacetamide coupling to a pre-functionalized coumarin core using ZnCl₂ as a catalyst in 1,4-dioxane . In contrast, benzothiazole derivatives (e.g., ) require specialized coupling agents for heterocyclic ring formation.

Pharmacological Potential: Compared to flavonoid acetamides (e.g., quercetin tetra-acetamide in ), the coumarin core in the target compound lacks antioxidant hydroxyl groups but may exhibit stronger fluorescence for imaging applications. Patent data () highlight that trifluoromethylbenzothiazole-acetamide hybrids show antitumor activity, whereas coumarin-acetamides like the target compound are unexplored in this context but may target serine proteases due to structural mimicry of coumarin-based inhibitors.

Data Tables

Table 1: Substituent Impact on Solubility

| Substituent | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|

| 2,5-Dimethoxyphenyl (Target) | 2.1 | 0.45 |

| Chloro () | 3.8 | 0.12 |

| Trifluoromethyl () | 4.2 | 0.08 |

Table 2: Thermal Stability (DSC Data)

| Compound | Melting Point (°C) | Decomposition Temp (°C) |

|---|---|---|

| Target Compound | 215–217 (dec.) | 290 |

| 2-Cyanoacetamide () | 274 | 310 |

| Benzothiazole Derivative () | 189 | 265 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.